molecular formula C16H18INO4 B12774617 Ecgonine-2-iodobenzoate CAS No. 66409-87-8

Ecgonine-2-iodobenzoate

Cat. No.: B12774617
CAS No.: 66409-87-8
M. Wt: 415.22 g/mol
InChI Key: VVNZVWWHBZXLEG-GSVCSZOMSA-N
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Description

Ecgonine-2-iodobenzoate is a chemical compound with the molecular formula C16H18INO4 It is a derivative of ecgonine, an alkaloid found in coca leaves, and is structurally related to cocaine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ecgonine-2-iodobenzoate typically involves the esterification of ecgonine with 2-iodobenzoic acid. The reaction is carried out under mild conditions, often using a catalyst to facilitate the esterification process. Common reagents used in the synthesis include L-ascorbic acid and tripotassium phosphate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and industrial-grade reagents to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ecgonine-2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the iodine atom, potentially leading to the formation of different derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2-iodoxybenzoic acid derivatives, while substitution reactions can yield a variety of functionalized ecgonine derivatives.

Scientific Research Applications

Ecgonine-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its structural similarity to cocaine.

    Medicine: Research is ongoing to explore its potential as a local anesthetic and its interactions with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ecgonine-2-iodobenzoate involves its interaction with specific molecular targets in biological systems. It is believed to affect sodium ion channels, similar to other local anesthetics, by reducing sodium ion passage through the channels. This action blocks the generation and conduction of nerve impulses, leading to its anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ecgonine-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering different reactivity patterns compared to its non-iodinated counterparts.

Properties

CAS No.

66409-87-8

Molecular Formula

C16H18INO4

Molecular Weight

415.22 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-(2-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C16H18INO4/c1-18-9-6-7-12(18)14(15(19)20)13(8-9)22-16(21)10-4-2-3-5-11(10)17/h2-5,9,12-14H,6-8H2,1H3,(H,19,20)/t9-,12+,13-,14+/m0/s1

InChI Key

VVNZVWWHBZXLEG-GSVCSZOMSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3I)C(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3I)C(=O)O

Origin of Product

United States

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